molecular formula C14H21N3O4 B1395924 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1034976-50-5

1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1395924
Key on ui cas rn: 1034976-50-5
M. Wt: 295.33 g/mol
InChI Key: XUZBQTPCOHAVQD-UHFFFAOYSA-N
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Patent
US08114865B2

Procedure details

To a solution of 1H-pyrazole-4-carboxylic acid ethyl ester (701 mg, 5 mmol) in dry N,N-dimethylformamide (15 mL) at 0-5° C., under argon, was added 60% sodium hydride (480 mg, 1.2 eq). After stirring for 1 hour was added a solution of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (1.53 g, 1.1 eq) in dry N,N-dimethylformamide (4 mL). The mixture was heated to 100° C., stirred for 6 hours then treated with water and extracted with ethyl acetate. The organic layer was separated (organic layer A). The aqueous layer was acidified with a 5% aqueous solution of potassium bisulfate and extracted with ethyl acetate giving, after separation, the organic layer B. The organic layer A was evaporated to dryness. The residue was treated with 20 mL of methanol, 5 mL of water and 1.12 g of sodium hydroxide (20 mmol) and stirred at room temperature for 2 days. The solvents were removed under reduced pressure, the residue treated with ethyl acetate and washed with 5% aqueous solution of potassium bisulfate giving the organic layer C. The combined organic layers B and C were dried over sodium sulfate and evaporated to dryness. The residue was triturated with diethyl ether and dried under vacuum affording 590 mg of title compound.
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][NH:9][CH:10]=1)=[O:5])C.[H-].[Na+].[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][CH:23](OS(C)(=O)=O)[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14].[OH-].[Na+]>CN(C)C=O.O.CO>[C:13]([O:17][C:18]([N:20]1[CH2:25][CH2:24][CH:23]([N:9]2[CH:10]=[C:6]([C:4]([OH:3])=[O:5])[CH:7]=[N:8]2)[CH2:22][CH2:21]1)=[O:19])([CH3:16])([CH3:14])[CH3:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
701 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C=NNC1
Name
Quantity
480 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated (organic layer A)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate giving
CUSTOM
Type
CUSTOM
Details
after separation
CUSTOM
Type
CUSTOM
Details
The organic layer A was evaporated to dryness
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with ethyl acetate
WASH
Type
WASH
Details
washed with 5% aqueous solution of potassium bisulfate giving the organic layer C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers B and C were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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